Cas no 2227739-67-3 ((2S)-1-(2-phenylphenyl)propan-2-ol)

(2S)-1-(2-phenylphenyl)propan-2-ol structure
2227739-67-3 structure
商品名:(2S)-1-(2-phenylphenyl)propan-2-ol
CAS番号:2227739-67-3
MF:C15H16O
メガワット:212.286944389343
CID:6027592
PubChem ID:165652596

(2S)-1-(2-phenylphenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • (2S)-1-(2-phenylphenyl)propan-2-ol
    • EN300-1860967
    • 2227739-67-3
    • インチ: 1S/C15H16O/c1-12(16)11-14-9-5-6-10-15(14)13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3/t12-/m0/s1
    • InChIKey: DKKHSRDYVNROMW-LBPRGKRZSA-N
    • ほほえんだ: O[C@@H](C)CC1C=CC=CC=1C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 212.120115130g/mol
  • どういたいしつりょう: 212.120115130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

(2S)-1-(2-phenylphenyl)propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1860967-5.0g
(2S)-1-(2-phenylphenyl)propan-2-ol
2227739-67-3
5g
$4349.0 2023-06-02
Enamine
EN300-1860967-0.05g
(2S)-1-(2-phenylphenyl)propan-2-ol
2227739-67-3
0.05g
$587.0 2023-09-18
Enamine
EN300-1860967-0.1g
(2S)-1-(2-phenylphenyl)propan-2-ol
2227739-67-3
0.1g
$615.0 2023-09-18
Enamine
EN300-1860967-0.5g
(2S)-1-(2-phenylphenyl)propan-2-ol
2227739-67-3
0.5g
$671.0 2023-09-18
Enamine
EN300-1860967-2.5g
(2S)-1-(2-phenylphenyl)propan-2-ol
2227739-67-3
2.5g
$1370.0 2023-09-18
Enamine
EN300-1860967-1.0g
(2S)-1-(2-phenylphenyl)propan-2-ol
2227739-67-3
1g
$1500.0 2023-06-02
Enamine
EN300-1860967-0.25g
(2S)-1-(2-phenylphenyl)propan-2-ol
2227739-67-3
0.25g
$642.0 2023-09-18
Enamine
EN300-1860967-10.0g
(2S)-1-(2-phenylphenyl)propan-2-ol
2227739-67-3
10g
$6450.0 2023-06-02
Enamine
EN300-1860967-10g
(2S)-1-(2-phenylphenyl)propan-2-ol
2227739-67-3
10g
$3007.0 2023-09-18
Enamine
EN300-1860967-5g
(2S)-1-(2-phenylphenyl)propan-2-ol
2227739-67-3
5g
$2028.0 2023-09-18

(2S)-1-(2-phenylphenyl)propan-2-ol 関連文献

(2S)-1-(2-phenylphenyl)propan-2-olに関する追加情報

Introduction to (2S)-1-(2-phenylphenyl)propan-2-ol (CAS No. 2227739-67-3)

(2S)-1-(2-phenylphenyl)propan-2-ol, identified by its Chemical Abstracts Service (CAS) number CAS No. 2227739-67-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This chiral alcohol, featuring a propan-2-ol backbone substituted with a 2-phenylphenyl group, has garnered attention due to its structural complexity and potential biological activities. The stereochemistry at the carbon center, specifically the (S) configuration, plays a crucial role in determining its interaction with biological targets, making it a valuable scaffold for drug discovery and development.

The molecular structure of (2S)-1-(2-phenylphenyl)propan-2-ol consists of a propyl chain linked to a phenyl ring at the second carbon, which is further substituted with another phenyl group. This bicoordinated phenyl moiety enhances the compound's ability to engage in multiple hydrogen bonding interactions, a feature that is often exploited in the design of biologically active molecules. The presence of two aromatic rings also suggests potential π-stacking interactions, which can influence both the compound's solubility and its binding affinity to biological receptors.

In recent years, there has been growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis. The (S)-configuration of (2S)-1-(2-phenylphenyl)propan-2-ol makes it an attractive candidate for such applications. Researchers have explored its use as a building block in the synthesis of more complex molecules, particularly in the context of catalytic asymmetric reactions. The compound's ability to act as a stereodirecting group has been leveraged in various transformations, including cross-coupling reactions and oxidation processes, where maintaining enantioselectivity is paramount.

The pharmaceutical industry has shown particular interest in compounds that exhibit both potency and selectivity. The structural features of (2S)-1-(2-phenylphenyl)propan-2-ol suggest potential applications as an intermediate in the synthesis of therapeutic agents targeting neurological disorders, inflammation, and other diseases. For instance, its scaffold closely resembles that of certain nonsteroidal anti-inflammatory drugs (NSAIDs), where the phenyl groups contribute to binding interactions with cyclooxygenase enzymes. Additionally, the alcohol functional group provides a site for further derivatization, allowing for the creation of more diverse pharmacophores.

Advances in computational chemistry have enabled more efficient virtual screening and molecular modeling studies for drug candidates like (2S)-1-(2-phenylphenyl)propan-2-ol. These techniques have been instrumental in predicting binding affinities and identifying potential lead compounds for further optimization. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly. For example, molecular dynamics simulations have been used to study how this compound interacts with specific protein targets, providing insights into its mechanism of action and potential side effects.

The synthesis of enantiomerically pure compounds remains a challenge in organic chemistry. However, modern synthetic methodologies have made significant strides in this area. The preparation of (2S)-1-(2-phenylphenyl)propan-2-ol typically involves chiral resolution or asymmetric synthesis techniques such as asymmetric hydrogenation or enzymatic resolution. These methods ensure high enantiomeric purity, which is critical for pharmaceutical applications where racemic mixtures can lead to unwanted pharmacological effects.

In conclusion, (2S)-1-(2-phenylphenyl)propan-2-ol (CAS No. 2227739-67-3) represents an intriguing compound with broad applications in pharmaceutical research and industrial chemistry. Its unique structural features make it a valuable tool for developing new drugs and synthetic strategies. As research continues to uncover new biological activities and synthetic utility, this compound is poised to play an increasingly important role in medicinal chemistry and chemical biology.

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量